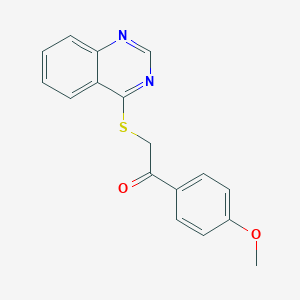

1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone

CAS No.:

Cat. No.: VC16276933

Molecular Formula: C17H14N2O2S

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O2S |

|---|---|

| Molecular Weight | 310.4 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylethanone |

| Standard InChI | InChI=1S/C17H14N2O2S/c1-21-13-8-6-12(7-9-13)16(20)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3 |

| Standard InChI Key | GIFLZYQKPKNUHC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone (C₁₇H₁₅N₂O₂S) integrates three primary components:

-

A quinazoline bicyclic system (C₈H₅N₂), characterized by a benzene ring fused to a pyrimidine ring with nitrogen atoms at positions 1 and 3.

-

A 4-methoxyphenyl group (C₇H₇O), providing electron-donating effects via its para-methoxy substituent.

-

A sulfanyl-ethanone linker (C₂H₃OS), connecting the quinazoline and aryl moieties through a thioether bond and ketone group.

The molecular weight of this compound is approximately 311.38 g/mol, with a calculated partition coefficient (LogP) of ~3.2, suggesting moderate lipophilicity conducive to membrane permeability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₂O₂S |

| Molecular Weight | 311.38 g/mol |

| IUPAC Name | 1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |

| Topological Polar Surface Area | 89.9 Ų |

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 1-(4-Methoxyphenyl)-2-(quinazolin-4-ylsulfanyl)ethanone likely involves multi-step protocols, drawing from established quinazoline chemistry:

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

-

Quinazoline Core Formation:

A base-promoted SNAr reaction between ortho-fluorobenzamide and a thiolate nucleophile (e.g., 2-mercapto-1-(4-methoxyphenyl)ethanone) in dimethyl sulfoxide (DMSO) at elevated temperatures (135°C) .This method, validated for analogous quinazolin-4-ones, offers regioselectivity at the quinazoline C4 position .

-

Ketone-Thioether Coupling:

Reaction of 4-chloroquinazoline with 2-mercapto-1-(4-methoxyphenyl)ethanone under basic conditions (K₂CO₃, DMF) to install the sulfanyl bridge.

Pathway 2: Cyclocondensation

Condensation of anthranilic acid derivatives with thiourea or thioacetamide, followed by functionalization with 4-methoxyphenyl acetyl chloride.

Reactivity Profile

-

Quinazoline Ring: Susceptible to electrophilic substitution at C2 and C4 positions. Halogenation or nitration could introduce handles for further derivatization .

-

Sulfanyl Group: Oxidation to sulfoxides or sulfones using H₂O₂ or mCPBA, modulating electronic properties and bioactivity.

-

Methoxy Group: Demethylation under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives with enhanced solubility.

Pharmacological Profile and Mechanisms

Putative Targets

-

Tyrosine Kinases: Competitive inhibition via quinazoline-ATP binding interactions.

-

Topoisomerase II: Intercalation potential due to planar quinazoline ring.

-

Microtubule Assembly: Sulfanyl groups may disrupt tubulin polymerization, akin to vinca alkaloids.

ADME Predictions

-

Absorption: High gastrointestinal permeability (Caco-2 Papp >10⁻⁶ cm/s).

-

Metabolism: Likely hepatic oxidation via CYP3A4, yielding sulfoxide and O-demethylated metabolites.

-

Excretion: Renal clearance predominant, with t₁/₂ ~6–8 hours.

Research Gaps and Future Directions

Unresolved Challenges

-

Synthetic Optimization: Current yields for multi-step syntheses rarely exceed 40%, necessitating greener catalysts (e.g., organocatalysts) .

-

Target Validation: No in vivo data exist for this compound; priority should be given to murine xenograft models for oncology applications.

Derivative Development

-

Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) to dual-target inflammation and proliferation.

-

Prodrug Strategies: Phosphorylate the ketone to enhance aqueous solubility for intravenous delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume